cis-3-Aminocyclohexanecarbonitrile hydrochloride physical properties
cis-3-Aminocyclohexanecarbonitrile hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of cis-3-Aminocyclohexanecarbonitrile Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction
cis-3-Aminocyclohexanecarbonitrile hydrochloride is a bifunctional organic molecule featuring a cyclohexane scaffold, a key structural motif in medicinal chemistry. As a hydrochloride salt, it possesses an ammonium group and a nitrile functional group in a specific cis stereochemical arrangement. This configuration makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics and specialized chemical agents. A thorough understanding of its physical properties is a critical prerequisite for its effective use in research and development, influencing everything from reaction setup and solvent selection to purification, formulation, and storage.
This guide provides a comprehensive overview of the core physical properties of cis-3-Aminocyclohexanecarbonitrile hydrochloride. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only established data but also the underlying scientific principles and validated experimental protocols for property determination.
Chemical Identity and Structure
The foundational step in characterizing any chemical substance is to establish its unequivocal identity through standardized nomenclature and structural representation.
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Chemical Name: cis-3-Aminocyclohexanecarbonitrile hydrochloride
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CAS Number: 1403323-06-7[1]
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Molecular Formula: C₇H₁₃ClN₂[1]
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Molecular Weight: 160.65 g/mol [1]
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Structure: (A representative 2D structure)
Core Physical Properties Summary
The primary physical characteristics are summarized in the table below. This data serves as a quick reference for laboratory applications.
| Property | Value/Description | Source(s) |
| Appearance | White crystalline solid | [2] |
| Melting Point | Data not available in public literature | N/A |
| Boiling Point | Data not available in public literature | N/A |
| Solubility | Soluble in water and other polar solvents | [2] |
| Storage Conditions | Room temperature, under inert atmosphere | [1] |
Detailed Analysis of Physical Properties
Melting Point Analysis
The melting point is one of the most fundamental physical properties of a solid, serving as a crucial indicator of purity. A pure crystalline compound typically exhibits a sharp melting range of 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.
While a specific melting point for cis-3-Aminocyclohexanecarbonitrile hydrochloride (CAS 1403323-06-7) is not documented in readily available public literature, its isomeric counterpart, 1-Aminocyclohexanecarbonitrile hydrochloride, has a reported melting point of 194-195°C with decomposition. This suggests that the title compound is also a high-melting solid, as is typical for small-molecule hydrochloride salts. The definitive melting point must be determined experimentally.
Solubility Profile
Theoretical Basis: The solubility of this compound is dominated by the presence of the ammonium hydrochloride group. As an ionic salt, it readily dissociates in polar solvents like water, forming solvated cyclohexylammonium and chloride ions. This ionic character is the primary driver of its high aqueous solubility.[2][3] In contrast, its solubility is expected to be significantly lower in nonpolar organic solvents such as hexanes or toluene, where the energy required to break the ionic lattice is not compensated by strong solute-solvent interactions.
Practical Implications: The high water solubility is advantageous for aqueous-phase reactions and for formulation development. For reactions requiring anhydrous organic conditions, the free base form of the amine would likely be required, which would exhibit much greater solubility in solvents like dichloromethane or ethyl acetate.
Expected Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structural identity and purity of the compound. While specific spectra are not publicly available, a robust profile can be predicted based on its functional groups.
a) Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the molecule's covalent bonds. The following absorption bands are expected to be key diagnostic features:
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N-H Stretch (Ammonium Salt): A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹. This broadness is characteristic of the N⁺-H stretching vibrations in an ammonium salt.
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C-H Stretch (Alkyl): Sharp peaks between 3000-2850 cm⁻¹ will be present, corresponding to the C-H stretching vibrations of the cyclohexane ring.[4]
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C≡N Stretch (Nitrile): A sharp, medium-to-strong intensity peak is predicted around 2250-2210 cm⁻¹.[5] The nitrile stretch occurs in a relatively uncluttered region of the spectrum, making it a highly reliable diagnostic peak.[5]
b) Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms. In a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), the spectrum is expected to show:
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Cyclohexane Ring Protons (CH, CH₂): A series of complex, overlapping multiplets would appear, likely in the 1.2-2.5 ppm range. The protons adjacent to the electron-withdrawing nitrile and ammonium groups would be shifted further downfield.[6]
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Proton Alpha to Nitrile (CH-CN): This proton would likely appear as a distinct multiplet, shifted downfield from the other ring protons due to the anisotropic effect of the cyano group.
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Ammonium Protons (NH₃⁺): In DMSO-d₆, these protons would appear as a broad singlet. In D₂O, they would exchange with the solvent and the peak would disappear.
Experimental Protocols for Property Determination
The following protocols describe standardized, self-validating methods for determining the key physical properties of a new or uncharacterized batch of cis-3-Aminocyclohexanecarbonitrile hydrochloride.
Workflow for Physical Property Characterization
The logical flow for characterizing a new sample is outlined below. This ensures that foundational data (identity, purity) is established before more complex analyses are undertaken.
Caption: Workflow for the physical characterization of a new sample.
Protocol 1: Melting Point Determination (Capillary Method)
This protocol is designed to accurately measure the melting range, which serves as a primary indicator of purity.[7]
Methodology:
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Sample Preparation: Place a small amount of the dry, crystalline solid onto a clean, dry watch glass. Finely powder the sample using a spatula.
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 1-2 mm height is achieved.
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Causality: A small, tightly packed sample ensures uniform heat transfer, which is essential for observing a sharp, accurate melting range.[8]
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Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
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Rapid Initial Measurement: Heat the sample at a rapid rate (e.g., 10-15°C per minute) to find an approximate melting temperature. Record this value.
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Accurate Measurement: Allow the apparatus to cool at least 20°C below the approximate melting point. Using a fresh sample in a new capillary tube, begin heating again.
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Trustworthiness: A previously melted and re-solidified sample may have a different crystal structure, leading to an inaccurate reading. A fresh sample ensures the measurement is of the original crystalline form.[9]
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Slow Heating and Observation: Once the temperature is within 15-20°C of the approximate melting point, reduce the heating rate to 1-2°C per minute.
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Causality: A slow heating rate ensures that the sample and the thermometer are in thermal equilibrium, preventing an overestimation of the melting temperature.
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Record the Range: Observe the sample closely. Record the temperature at which the first droplet of liquid appears (T₁). Continue heating slowly and record the temperature at which the last crystal melts completely (T₂).
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Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow.
Protocol 2: Qualitative and Quantitative Solubility Assessment
This protocol determines the compound's solubility in various solvents, guiding its use in reactions and formulations.
Methodology (Shake-Flask Method):
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Solvent Selection: Choose a panel of relevant solvents (e.g., Water, Methanol, Dichloromethane, Toluene).
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Vial Preparation: To a series of labeled glass vials, add a precisely weighed amount of the compound (e.g., 10 mg).
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Solvent Addition: Add a measured volume of the first solvent (e.g., 1.0 mL) to the corresponding vial.
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Equilibration: Seal the vial and place it on an orbital shaker or magnetic stirrer at a constant, controlled temperature (e.g., 25°C). Agitate the mixture for an extended period (typically 24 hours) to ensure equilibrium is reached.
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Causality: Many compounds dissolve slowly. A 24-hour agitation period is a standard in the pharmaceutical industry to ensure the solution is truly saturated and not just a reflection of a slow dissolution rate.[2]
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Observation and Analysis: After 24 hours, visually inspect the vial. If the solid has completely dissolved, the compound is soluble to at least 10 mg/mL. If solid remains, the solution is saturated.
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Quantitative Measurement (Optional): For saturated solutions, carefully filter the mixture through a 0.45 µm syringe filter to remove all undissolved solid. Analyze the concentration of the solute in the clear filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the equilibrium solubility.
Structure-Property Relationships
The physical properties of cis-3-Aminocyclohexanecarbonitrile hydrochloride are a direct consequence of its molecular structure.
Caption: How molecular features influence key physical properties.
Safe Handling and Storage
Proper handling is essential due to the compound's potential hazards.
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Hazard Identification: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][5]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
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Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation from moisture or atmospheric contaminants.
Conclusion
cis-3-Aminocyclohexanecarbonitrile hydrochloride is a foundational building block whose utility is defined by its physical properties. It is a water-soluble, white crystalline solid with a high melting point, characteristic of an amine salt. Its identity can be unequivocally confirmed through spectroscopic methods, with the nitrile stretch in the IR spectrum serving as a particularly clear diagnostic feature. While a literature value for its melting point is not currently available, the standardized protocols provided in this guide allow for its accurate and reliable determination in a laboratory setting. By understanding and applying the principles and methods outlined herein, researchers can confidently utilize this compound in their synthetic and developmental workflows.
References
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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